The compounds related to hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one have been found to exhibit hypotensive activity, which is particularly marked in certain derivatives as reported in the first paper1. These compounds act as adrenergic-receptor blockers, which can lead to a decrease in blood pressure. The second paper discusses the antihypertensive activity of related compounds, which are potassium channel activators2. These activators work by opening potassium channels, leading to the relaxation of vascular smooth muscle and thus reducing blood pressure. The third paper reports on derivatives that inhibit platelet aggregation and also possess hypotensive effects3. The antiaggregation activity is particularly strong in certain dihydropyridazinone derivatives, which can be many times more effective than acetylsalicylic acid.
The compounds synthesized and evaluated in these studies have shown potential as cardiovascular therapeutics. The first paper indicates that certain derivatives have hypotensive and adrenergic-receptor blocking activities, suggesting their use in managing high blood pressure1. The second paper elaborates on the antihypertensive effects of related compounds, with some being developed as coronary vasodilators and for treating angina pectoris2. The third paper's findings on platelet aggregation inhibition and hypotensive action point towards applications in preventing thrombosis and managing hypertension3.
The research into these compounds has led to the development of new drugs. For instance, one of the compounds from the second paper is under development as a drug for coronary vasodilation and angina pectoris treatment2. The detailed pharmacological evaluation of these compounds provides a foundation for further drug development and optimization.
While the provided papers do not detail specific case studies, they do report on the pharmacological effects observed in animal models. For example, the antihypertensive activity was tested in spontaneously hypertensive rats, and the platelet aggregation inhibiting action was observed in human platelets in vitro and rat platelets ex vivo23. These studies serve as preliminary case studies that demonstrate the efficacy of the compounds in biological systems, paving the way for clinical trials and therapeutic applications.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5